molecular formula C16H15NO4S B2650422 4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide CAS No. 2034370-69-7

4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide

Cat. No. B2650422
M. Wt: 317.36
InChI Key: FOMSFVNOHSAKOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide, groups with known antibacterial activity .

Scientific Research Applications

Prodrug Forms and Stability

The compound "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" and its related derivatives have been explored in scientific research primarily for their potential as prodrug forms. For instance, N-acyl derivatives of model sulfonamides, which are structurally similar to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide," have been synthesized and evaluated as potential prodrug forms, particularly for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives demonstrate significant enzymatic hydrolysis, yielding the parent sulfonamide and showing promising properties as prodrug candidates due to their high water solubility and adequate lipophilicity at physiological pH (Larsen, Bundgaard, & Lee, 1988).

Anti-Acetylcholinesterase Activity

Derivatives of "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have been investigated for their anti-acetylcholinesterase (anti-AChE) activity, a critical function in the treatment of conditions like Alzheimer's disease. For example, certain piperidine derivatives structurally related to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have shown significant anti-AChE activity, indicating the potential of these compounds in medicinal chemistry for neurological applications (Sugimoto et al., 1990).

Crystal Structure Analysis

The crystal structure and molecular interactions of compounds related to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have been studied to understand their chemical behavior better. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product related to the compound , was analyzed, revealing insights into its molecular arrangement and stability (Etsè, Zaragoza, & Pirotte, 2019).

Sulfonamide Derivatives in Cancer Research

Compounds structurally akin to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have been explored for their potential in cancer research. For example, aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes, a trait potentially useful in cancer therapy (Supuran, Maresca, Gregáň, & Remko, 2013). Furthermore, 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety, structurally related to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide," have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).

properties

IUPAC Name

4-acetyl-N-(2-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11(18)12-7-9-13(10-8-12)16(19)17-14-5-3-4-6-15(14)22(2,20)21/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMSFVNOHSAKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide

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